ethyl (5Z)-5-(3-hydroxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a methoxyphenyl group, and a hydroxylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate in the presence of a base to form the thiophene ring .
Industrial Production Methods
the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed .
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The Schiff base can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the Schiff base would yield an amine .
Scientific Research Applications
ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(4-Methoxyphenyl)methylidene]amino}-N-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)benzenesulfonamide
Other thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H19NO5S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[(3-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO5S/c1-3-27-21(25)18-19(24)17(12-13-5-4-6-15(23)11-13)28-20(18)22-14-7-9-16(26-2)10-8-14/h4-12,23-24H,3H2,1-2H3/b17-12-,22-20? |
InChI Key |
STXHYMHLNKGXPO-OYBLBNEUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=CC=C2)O)/SC1=NC3=CC=C(C=C3)OC)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)O)SC1=NC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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